3-(2,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
3-(2,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolones. Quinolones are known for their broad-spectrum antibacterial properties. This particular compound is characterized by the presence of a sulfonyl group, a fluorine atom, and a piperidine ring, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps:
Formation of the Quinolone Core: The quinolone core can be synthesized through a cyclization reaction involving an aniline derivative and a β-ketoester. This step often requires acidic or basic conditions and elevated temperatures.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the quinolone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinolone core, potentially converting the 1,4-dihydroquinolin-4-one to a fully reduced quinoline derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Fully reduced quinoline derivatives.
Substitution: Various substituted quinolone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone with a fluorine atom but lacks the sulfonyl and piperidine groups.
Levofloxacin: A quinolone with a similar mechanism of action but different substituents on the quinolone core.
Moxifloxacin: Contains a methoxy group and a different piperidine derivative.
Uniqueness
3-(2,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is unique due to its specific combination of substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinolones. The presence of the sulfonyl group, in particular, may enhance its solubility and bioavailability.
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-15-7-9-27(10-8-15)21-13-20-18(12-19(21)25)24(28)23(14-26(20)4)31(29,30)22-6-5-16(2)11-17(22)3/h5-6,11-15H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKFLFIRNYDWJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=C(C=C(C=C4)C)C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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